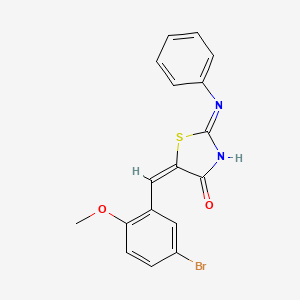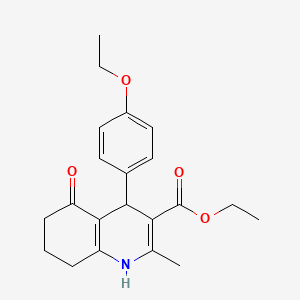
(2E,5E)-5-(5-bromo-2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5E)-5-(5-bromo-2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-(5-bromo-2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the thiazolidinone ring.
Reduction: Reduction reactions may target the imine group, converting it to an amine.
Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxy group or the thiazolidinone ring.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with enhanced biological activities.
Biology
In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It is often tested against various bacterial and cancer cell lines to evaluate its efficacy.
Medicine
The compound’s potential as a therapeutic agent is explored in preclinical studies. Its anti-inflammatory and anticancer activities make it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2E,5E)-5-(5-bromo-2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
相似化合物的比较
Similar Compounds
- (2E,5E)-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- (2E,5E)-5-(5-chloro-2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
The presence of the bromine atom in (2E,5E)-5-(5-bromo-2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one distinguishes it from other similar compounds. This halogen substitution can significantly influence the compound’s reactivity and biological activity, making it unique in its class.
属性
分子式 |
C17H13BrN2O2S |
|---|---|
分子量 |
389.3 g/mol |
IUPAC 名称 |
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-8-7-12(18)9-11(14)10-15-16(21)20-17(23-15)19-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20,21)/b15-10+ |
InChI 键 |
DGAVRDSZCQPSHP-XNTDXEJSSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2 |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N-{4-[(2E)-2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11705783.png)
![2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)
![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)
![Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11705796.png)
![15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one](/img/structure/B11705801.png)



![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705812.png)


![(4Z)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B11705830.png)
